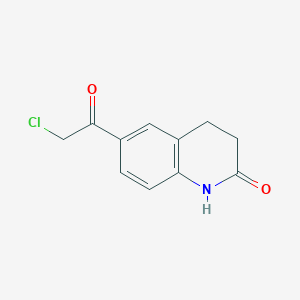

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Beschreibung

6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, characterized by a chloroacetyl (-COCH₂Cl) substituent at the 6-position of the heterocyclic ring. This compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly central nervous system (CNS) agents and enzyme inhibitors. Its synthesis involves the acetylation of 3,4-dihydro-2(1H)-quinolinone with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) . The electron-withdrawing chloroacetyl group enhances reactivity, making it a versatile precursor for nucleophilic substitution reactions or further functionalization.

Eigenschaften

IUPAC Name |

6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKDPTKEKHZBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406936 | |

| Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61122-82-5 | |

| Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Quinoline Derivatives: Using optimized conditions to maximize yield and purity.

Chloroacetylation: Large-scale chloroacetylation using industrial reactors, ensuring efficient mixing and temperature control to maintain reaction consistency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming complex ring structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various amides, thioethers, and other derivatives depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

Reduction Products: Reduced quinoline derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one exhibit notable antimicrobial properties. The compound's ability to inhibit bacterial enzyme functions positions it as a candidate for developing new antibiotics.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways. Its derivatives are being explored for their efficacy against various cancer types.

- Neuropharmacology : Recent investigations into the compound's effects on neurotransmitter systems suggest potential antidepressant properties. For example, certain derivatives have demonstrated increased serotonin levels in animal models, indicating their role in mood regulation .

Biological Studies

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its antimicrobial and anticancer activities. For instance, it has been studied for its impact on aldosterone synthase, which is relevant in hypertension treatments .

- Receptor Binding : The compound shows affinity for serotonin receptors, influencing neurotransmitter dynamics and potentially offering therapeutic avenues for mood disorders .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, including various amides and thioethers.

- Material Science : The reactivity profile of this compound allows it to be used in developing novel materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The mechanism involved the inhibition of bacterial cell wall synthesis through enzyme targeting.

Case Study 2: Antidepressant Activity

In a behavioral study using mice models, a derivative of the compound showed significant reductions in immobility time during forced swim tests. This suggests potential antidepressant effects mediated through serotonin receptor modulation .

Wirkmechanismus

The mechanism of action of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one involves:

Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors, depending on its structural modifications.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives of 3,4-Dihydroquinolin-2(1H)-one and Their Properties

Key Observations :

- Reactivity : The chloroacetyl group’s electron-withdrawing nature facilitates nucleophilic displacement, distinguishing it from less reactive substituents like methoxy (-OCH₃) or methyl (-CH₃). This property is exploited in synthesizing bitopic ligands for muscarinic acetylcholine receptors .

- Biological Activity : While 6-methoxy and 6-hydroxy derivatives (e.g., CHNQD-00603) promote osteogenic differentiation in bone marrow stromal cells , the chloroacetyl derivative’s bioactivity is less documented but inferred to act as a prodrug or covalent enzyme inhibitor due to its electrophilic chloro group .

- Synthetic Versatility : Compared to 6-acetyl analogs, the chloroacetyl group enables diverse post-functionalization, such as coupling with amines or thiols, as seen in triazole-containing CNS agents .

Role in Drug Discovery

- Enzyme Inhibitors: The chloroacetyl group’s reactivity is leveraged in irreversible enzyme inhibition. For example, analogs with similar electrophilic motifs inhibit kynurenine aminotransferase II, a target for schizophrenia therapy .

Biologische Aktivität

6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by a chloroacetyl group at the 6-position of the quinoline ring. This modification plays a crucial role in its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound exhibits diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

- Molecular Formula : C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Structure : The compound features a bicyclic structure comprising a benzene ring fused with a pyridine ring, with the chloroacetyl group enhancing its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated effective antibacterial activity against various strains:

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| 5a | E. coli: 18 mm | S. aureus: 20 mm |

| 5b | P. aeruginosa: 22 mm | S. pyogenes: 15 mm |

The results highlight the compound's effectiveness against both Gram-negative and Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A specific derivative was shown to possess an IC50 value of against MCF-7 breast cancer cells and against Panc-1 pancreatic cancer cells. Mechanistic studies indicated that treatment with this derivative led to cell cycle arrest at the G2/M phase and significant pro-apoptotic activity, as evidenced by increased levels of caspases and BAX protein expression .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Binding : It can bind to specific receptors, modulating biochemical pathways that lead to therapeutic outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Studies : Various derivatives were synthesized and screened for antibacterial activity against multiple bacterial strains. The presence of the chloroacetyl group was found to enhance the overall antibacterial efficacy compared to non-halogenated analogs .

- Anticancer Studies : A study focusing on derivatives linked with spirocyclic piperidines showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .

- Mechanistic Insights : Research has elucidated how structural modifications influence the binding affinity and activity against specific biological targets, leading to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one and its derivatives?

- Methodology :

- Alkylation : React 3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochloride salts (e.g., compounds 9–13 ) in DMF using K₂CO₃ at room temperature. Reduction of nitro intermediates (e.g., 14–19 ) to anilines (20–25 ) is achieved via catalytic hydrogenation (Pd/C or Raney Ni) .

- Coupling : Anilines are coupled with thiophene-2-carbimidothioate hydroiodide in ethanol to form final products (e.g., 26–31 ) .

- Side-chain modification : For 3-carbon linkers, use NaH in DMF with chloroiodopropane, followed by nucleophilic displacement with amines (e.g., dimethylamine) .

Q. What structural features of 3,4-dihydroquinolin-2(1H)-one derivatives are critical for biological activity?

- Key features :

- Terminal amines : Pyrrolidine derivatives (e.g., compound 29 ) exhibit higher neuronal nitric oxide synthase (nNOS) inhibition (IC₅₀ = 160 nM) than dimethylamine analogues due to enhanced binding interactions .

- Substituent position : 8-Fluoro substitution (e.g., compound 31 ) reduces potency by 6-fold compared to unsubstituted derivatives, likely due to steric hindrance of side-chain flexibility .

| Compound | Side Chain Length | Terminal Amine | nNOS IC₅₀ (μM) | Selectivity (nNOS/eNOS) |

|---|---|---|---|---|

| 26 | 2-carbon | Dimethylamine | 0.58 | 180-fold |

| 29 | 2-carbon | Pyrrolidine | 0.16 | 180-fold |

| 42 | 3-carbon | Pyrrolidine | 1.22 | 7-fold |

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data when modifying side-chain length and terminal amines?

- Contradiction : 3-carbon side chains (e.g., 42 ) show reduced nNOS inhibition compared to 2-carbon analogues (e.g., 29 ) despite similar terminal amines .

- Resolution strategies :

- Molecular modeling : Use docking studies to assess steric clashes or conformational restrictions in the nNOS active site.

- Flexibility optimization : Introduce cyclic amines (e.g., piperidine) or spacers (e.g., ethylene glycol) to balance rigidity and flexibility .

- Chiral separation : Enantiomers (e.g., (S)-35 ) may exhibit distinct binding; chiral chromatography (e.g., using (S)-13 ) can isolate active stereoisomers .

Q. What methodological considerations enhance selectivity for nNOS over endothelial NOS (eNOS)?

- Approaches :

- Pharmacophore alignment : Prioritize compounds with a 6-thiophene amidine group, which aligns with nNOS-specific residues .

- Polar surface area modulation : Reduce basicity of terminal amines (e.g., using morpholine instead of dimethylamine) to minimize eNOS affinity .

- In vivo validation : Test compounds in rat pain models (e.g., Chung model) to confirm selectivity correlates with efficacy .

Q. How can palladium-catalyzed reactions functionalize the 3,4-dihydroquinolin-2(1H)-one scaffold?

- Methodology :

- Carbonylative cyclization : Use Pd catalysts with perfluoroalkyl iodides to incorporate perfluoroalkyl and carbonyl units (yields: 60–85%, E/Z selectivity >20:1) .

- Buchwald–Hartwig amination : Couple aryl bromides (e.g., 61–64 ) with ammonia surrogates (LiHMDS) to introduce aniline groups .

Analytical & Purity Considerations

Q. What analytical techniques ensure purity and structural fidelity of 3,4-dihydroquinolin-2(1H)-one derivatives?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

- NMR/LC-MS : Verify side-chain regiochemistry (e.g., ¹H NMR δ 2.28 ppm for N-methyl groups) and molecular weight .

- Chiral resolution : Employ Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers (e.g., (S)-35 ) .

Conflict Resolution & Best Practices

- Data discrepancies : Cross-validate synthetic yields and bioactivity using multiple reduction methods (e.g., LiAlH₄ vs. borane-THF) .

- Reaction scalability : Optimize solvent systems (e.g., aqueous acetonitrile for nucleophilic displacement) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.